molecular formula C6H4BrClN2O B1372212 6-Bromo-2-chloronicotinaldehyde oxime CAS No. 1142192-25-3

6-Bromo-2-chloronicotinaldehyde oxime

Cat. No. B1372212
CAS RN: 1142192-25-3
M. Wt: 235.46 g/mol
InChI Key: SQQIXMTXOUWODS-YCRREMRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-Bromo-2-chloronicotinaldehyde oxime” is a chemical compound that is part of the Halogenated Heterocycles and Heterocyclic Building Blocks .


Molecular Structure Analysis

The empirical formula of this compound is C6H4BrClN2O .


Physical And Chemical Properties Analysis

The molecular weight of “6-Bromo-2-chloronicotinaldehyde oxime” is 235.47 .

Scientific Research Applications

1. Synthesis of Tritium Labelled Oximes

6-Bromo-2-chloronicotinaldehyde oxime has been utilized in the synthesis of tritium-labelled oximes like 2‐pyridine aldoxime methiodide (2‐PAM) and 1‐(2‐hydroxyiminomethylpyridinium)‐1‐(4‐carboxyamidopyridinium)dimethylether dichloride (HI‐6). These compounds, with high specific activity, are significant in radiochemical purity and have applications in various scientific fields (Balan, Barness, & Amitai, 1993).

2. Facile One-pot Synthesis of Chiral Oxime Ether

This chemical has been part of a novel three-component reaction yielding chiral oxime ethers. Such compounds are crucial in the synthesis and study of chiral chelate compounds and have a wide range of applications due to their unique structure and presence of a nitrogen atom (Yin, 2007).

3. Role in Nucleophilic Substitution Reactions

6-Bromo-2-chloronicotinaldehyde oxime is involved in nucleophilic displacement reactions of compounds like 6-halo-pentafulvenes. Understanding these reactions is vital for advancements in chemical synthesis and organic chemistry (Krimmer, Stowasser, & Hafner, 1982).

4. Oxidation and Cyclisation Reactions

It plays a role in oxidative chlorination and bromination reactions, leading to various substitution products. These reactions are important for the development of new compounds with potential applications in material science and pharmacology (Supsana et al., 2001).

5. Bioconjugation in Vaccine Development

Oximes, including derivatives of 6-Bromo-2-chloronicotinaldehyde oxime, are used in bioconjugation for vaccine development. This application is crucial for creating efficient and stable vaccine formulations (Lees, Sen, & López-Acosta, 2006).

Safety and Hazards

This compound has been classified as Acute Tox. 3 Oral , indicating that it is toxic if swallowed.

properties

IUPAC Name

(NE)-N-[(6-bromo-2-chloropyridin-3-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN2O/c7-5-2-1-4(3-9-11)6(8)10-5/h1-3,11H/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQIXMTXOUWODS-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=NO)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC(=C1/C=N/O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chloronicotinaldehyde oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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